Arabinosylisocytosine

Structure-Activity Relationship Nucleoside Antimetabolite Enzyme Interaction

Research on nucleoside antimetabolites requires precise structural analogs, not clinical substitutes. Cytarabine (Ara-C) cannot replace this compound due to its isocytosine base, which alters kinase and polymerase interactions. - **Application:** In vitro mechanistic studies on DNA synthesis inhibition and apoptosis induction (e.g., L1210 leukemia cells). - **Purity:** ≥98% - suitable as an analytical reference standard for LC-MS/HPLC calibration. - **Supply:** Commercial availability for R&D use only. Not a substitute for cytarabine.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
Cat. No. B15141865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArabinosylisocytosine
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6+,7?,8-/m1/s1
InChIKeyRGNOTKMIMZMNRX-JDNPWWSISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arabinosylisocytosine Identity & Procurement


Arabinosylisocytosine (CAS: 10212-30-3; NSC 529488) is a synthetic purine nucleoside analog, characterized by an isocytosine base linked to an arabinose sugar moiety [1]. Its primary documented application is as a research tool in the study of nucleoside antimetabolites, particularly for its potential to inhibit DNA synthesis and induce apoptosis in indolent lymphoid malignancies [1]. The compound's molecular formula is C9H13N3O5, with a molecular weight of 243.22 g/mol, and it is commercially available from multiple vendors at purities typically ≥98% for research use only . This guide serves to clarify the compound's specific identity, distinct from clinically used cytarabine (Ara-C), and to outline its physicochemical and vendor specifications for procurement purposes.

Compound Class Isocytosine nucleoside analog
Research Focus Nucleoside antimetabolite & apoptosis studies
Structural Distinction Not cytarabine; isocytosine base alters enzyme interactions

Why Arabinosylisocytosine Substitution Fails


Arabinosylisocytosine cannot be substituted with the clinically common antimetabolite cytarabine (Ara-C) or other nucleoside analogs due to a fundamental structural divergence: the nucleobase is isocytosine, an isomer of cytosine, rather than cytosine itself [1]. This alteration in the hydrogen-bonding pattern of the base is expected to alter its interactions with key enzymes such as deoxycytidine kinase and DNA polymerases, leading to a distinct metabolic and mechanistic profile . While the compound is often grouped with purine nucleoside analogs in vendor databases, its classification as such is based on its overall activity profile rather than a direct structural match to purines. Therefore, any assumption of equivalent potency, selectivity, or pharmacokinetics based on in-class comparisons is scientifically unjustified without direct experimental data. The evidence presented below clarifies the specific data that does exist, as well as the critical gaps.

Isocytosine vs. Cytosine Base
Isocytosine base may alter deoxycytidine kinase recognition and DNA polymerase interactions, limiting direct transfer of cytarabine data.
Activity-Based Classification
Grouped with purine analogs based on activity profile; mechanistic equivalence cannot be assumed without direct experimental evidence.

Arabinosylisocytosine Evidence & Specifications


Structural Distinction from Cytarabine

The core structural differentiator for Arabinosylisocytosine is its isocytosine base, which alters its hydrogen bonding pattern compared to the cytosine base in cytarabine (Ara-C). This is a class-level inference, as direct comparative binding or activity data are not available [1]. The isocytosine-cytosine isomerism is expected to impact recognition and processing by metabolic enzymes like deoxycytidine kinase, a key activator of Ara-C [2].

Base Structure Comparison
Class-level inference
Target: Isocytosine base
Comparator: Cytarabine (Cytosine base)
Structural difference may alter enzyme processing; independent data needed.
Direct comparative binding data not available.
Structure-Activity Relationship Nucleoside Antimetabolite Enzyme Interaction

Physicochemical Identity & Solubility

The compound is identified by a molecular weight of 243.22 g/mol and a molecular formula of C9H13N3O5 . A key procurement specification is its solubility; it is calculated to have a water solubility of 24 g/L at 25°C and a solubility of 10 mM in DMSO [1]. These values are not compared to other analogs but serve as absolute, quantitative benchmarks for quality control and experimental design.

Solubility Specification
Supporting evidence
24 g/L in H₂O (25 °C)
10 mM in DMSO
Supports stock preparation and identity verification.
Calculated values; experimental verification recommended.
Chemical Procurement Analytical Chemistry Formulation

Purity & Storage Specifications

Commercially available Arabinosylisocytosine is specified by vendors with a purity of ≥98% and recommended storage conditions of -20°C for long-term (up to 3 years) powder stability and -80°C for solutions . These are absolute specifications for this compound and are not comparative in nature, but they are critical for procurement to ensure experimental reproducibility and material integrity.

Purity & Storage
Data to verify
≥98% purity
−20 °C powder (3 yr); −80 °C solution
Procurement benchmark for experimental reproducibility.
Vendor specification; independent QC recommended.
Chemical Procurement Stability Quality Control

Arabinosylisocytosine Research Applications


Isocytosine Nucleoside SAR Studies

As a rare example of a commercially available nucleoside analog with an isocytosine base, Arabinosylisocytosine is uniquely suited for fundamental research into structure-activity relationships. Studies can explore how this specific base modification alters substrate recognition by nucleoside kinases and DNA polymerases compared to cytosine- or purine-based analogs. This foundational work is essential for understanding the determinants of nucleoside analog activity and for informing the design of next-generation therapeutics [1].

Reference Standard in Synthesis & Analysis

With its defined molecular weight (243.22 g/mol) and available high purity (≥98%), Arabinosylisocytosine serves as an excellent analytical reference standard. It can be used to calibrate instruments (e.g., LC-MS, HPLC) and to develop or validate analytical methods for detecting and quantifying similar isocytosine-containing compounds in complex biological or synthetic matrices [1].

DNA Synthesis Inhibition in Leukemia Models

Literature suggests that purine nucleoside analogs like Arabinosylisocytosine exhibit activity against indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis [1]. This compound is therefore a valuable tool for in vitro mechanistic studies in relevant cell lines (e.g., L1210 leukemia) to dissect the pathways of cell death and drug resistance, independent of the clinical agent cytarabine.

Application
Selection Property
Validation Focus
Isocytosine SAR studies
Isocytosine base modification context
Substrate recognition & enzyme processing assays
Analytical reference standard
High-purity identity benchmark
HPLC/LC-MS method calibration & quantification
Leukemia cell model studies
Cell-model endpoint review
Apoptosis & DNA synthesis inhibition pathway response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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